molecular formula C11H15N3O2 B14823840 3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide

3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14823840
M. Wt: 221.26 g/mol
InChI Key: HZXWECLLSULIIZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides This compound is characterized by the presence of an aminomethyl group, a cyclopropoxy group, and a N-methyl group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Picolinamide Backbone: The initial step involves the preparation of the picolinamide backbone through the reaction of picolinic acid with appropriate reagents.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides under basic conditions.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the picolinamide derivative.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted picolinamide derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity and stability.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group provides steric hindrance, enhancing selectivity. The N-methyl group can increase lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-hydroxy-N-methylpicolinamide
  • 3-(Aminomethyl)-4-methoxy-N-methylpicolinamide
  • 3-(Aminomethyl)-4-ethoxy-N-methylpicolinamide

Uniqueness

3-(Aminomethyl)-4-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-13-11(15)10-8(6-12)9(4-5-14-10)16-7-2-3-7/h4-5,7H,2-3,6,12H2,1H3,(H,13,15)

InChI Key

HZXWECLLSULIIZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1CN)OC2CC2

Origin of Product

United States

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